![molecular formula C33H26F3N3 B14785604 1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds significant promise in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Indole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: This compound is being investigated for its potential therapeutic effects, including its role as an anti-inflammatory and antidiabetic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors with high affinity, influencing various biological processes. The trifluoromethyl group in the compound enhances its binding affinity and stability, making it a potent bioactive molecule .
Comparison with Similar Compounds
1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- can be compared with other indole derivatives such as:
1-methyl-3-phenyl-1H-indole: Known for its antiviral properties.
1H-Indole, 2-methyl-7-phenyl-: Used in the synthesis of various alkaloids.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A key motif in catalyst development.
The unique structural features of 1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]- make it a valuable compound for further exploration in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C33H26F3N3 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[3-benzyl-8-(trifluoromethyl)quinolin-4-yl]-N-[(1-methylindol-7-yl)methyl]aniline |
InChI |
InChI=1S/C33H26F3N3/c1-39-17-16-23-10-5-12-25(32(23)39)20-37-27-13-6-11-24(19-27)30-26(18-22-8-3-2-4-9-22)21-38-31-28(30)14-7-15-29(31)33(34,35)36/h2-17,19,21,37H,18,20H2,1H3 |
InChI Key |
IDEFAXMSWQNUAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CNC3=CC=CC(=C3)C4=C5C=CC=C(C5=NC=C4CC6=CC=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


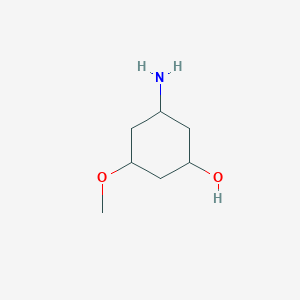

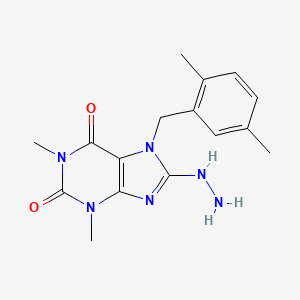

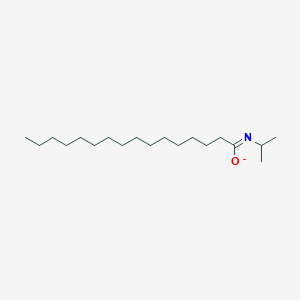
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)

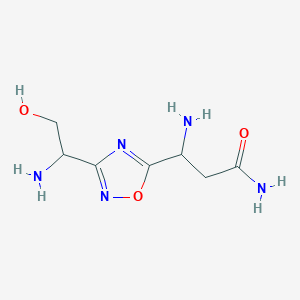
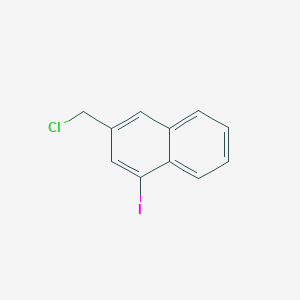


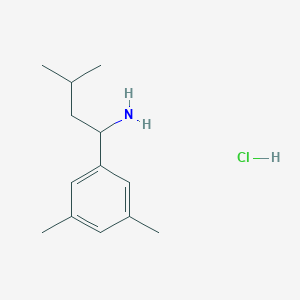
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)

